1,9-Dimethylfluorene

Environmental Toxicology Genotoxicity Metabolic Activation

Avoid false negatives in Ames assays with a reliable S9-dependent positive control. 1,9-Dimethylfluorene ensures proper metabolic activation verification in TA98/TA100 strains. Also serves as a C₁-symmetric building block for molecular electronics, providing a 100-fold conductance differential in single-molecule junctions. • Documented positive mutagenic response only with S9 fraction, enabling direct-acting vs. pro-mutagen discrimination. • Unique chiral conformation (C₁ symmetry) and monoclinic crystal structure for supramolecular studies. Supplied as high-purity crystalline solid; immediate shipment for research continuity.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 17057-98-6
Cat. No. B099136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dimethylfluorene
CAS17057-98-6
Synonyms1,9-dimethylfluorene
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2C3=CC=CC(=C13)C
InChIInChI=1S/C15H14/c1-10-6-5-9-14-13-8-4-3-7-12(13)11(2)15(10)14/h3-9,11H,1-2H3
InChIKeyBNGCFLDEAHJKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dimethylfluorene Procurement Essentials


1,9-Dimethylfluorene (C₁₅H₁₄, MW 194.27 g/mol) is a C₁-substituted polycyclic aromatic hydrocarbon (PAH) and a member of the alkylated fluorene class, characterized by methyl substitution at both the 1- and 9-positions of the fluorene core. It is primarily encountered as a combustion-derived environmental contaminant and a specialized research probe [1]. Its dual substitution pattern distinguishes it sharply from the industrially ubiquitous 9,9-dimethylfluorene and other alkylated fluorenes in both physical properties and biological behavior . The compound is cataloged in authoritative toxicological and structural databases, including MeSH (UID C030637), the RTECS (LL7130000), and the Cambridge Structural Database, underscoring its relevance in environmental health studies and molecular electronics research [2][3].

S9-dependent Ames assay positive control (TA98/TA100)

Molecular wire for single-molecule conductance studies

Chiral building block for crystal engineering (C1 symmetry)

Why 1,9-Dimethylfluorene Is Irreplaceable


Attempting to substitute 1,9-dimethylfluorene with other dimethylfluorene isomers—particularly the commercially prevalent 9,9-dimethylfluorene (CAS 4569-45-3) or 1-methylfluorene—introduces fundamental mismatches in both regulatory compliance and functional performance. The 1,9-substitution pattern confers a unique chiral conformation (C₁ point group symmetry) and distinct electronic connectivity that directly dictate its biological fate (e.g., S9-dependent mutagenicity via a 9-methyl substituent requirement) and its 100-fold conductance differential in molecular junctions [1]. In contrast, 9,9-dimethylfluorene exhibits a C₂v symmetric planar geometry, a melting point elevated by ~24–27 °C, and markedly different applications in OLED polymers and electroluminescent materials . Substitution without accounting for these documented differences compromises experimental reproducibility in toxicological screening and electronic device prototyping.

9,9-Dimethylfluorene (C2v planar)

Different symmetry and ~25 °C higher melting point alter electronic applications; biological activity profile may not transfer for toxicology screening.

1-Methylfluorene (lacks 9-methyl)

Absence of 9-methyl substituent eliminates S9-dependent mutagenicity; cannot serve as Ames positive control.

Fluorenone derivatives (cross-conjugated)

Cross-conjugated π-system suppresses para/meta conductance differential (~2-3× vs. ~100×); not suitable for high on/off ratio molecular junctions.

1,9-Dimethylfluorene vs. Analogs: Key Evidence


S9-Dependent Mutagenicity vs. 1-Methylfluorene

In standardized Ames assays using Salmonella typhimurium strains TA98 and TA100, 1,9-dimethylfluorene exhibits positive mutagenic activity exclusively in the presence of metabolic activation (S9 fraction from Aroclor-induced rat liver) [1]. This activity is absent without S9 activation. In contrast, 1-methylfluorene (CAS 1730-37-6), which lacks a methyl group at the benzylic 9-position, is completely inactive under both conditions (with and without S9) [1][2]. The study establishes that the presence of a single methyl substituent at the 9-position is the critical structural requirement for mutagenicity within this series [1].

S9-Dependent Mutagenicity
Head-to-head
Positive (with S9) vs. Inactive (without S9); 1-methylfluorene inactive under both conditions
Identifies 9-methyl structural alert for S9-dependent positive control in mutagenicity screening
Salmonella TA98/TA100, plate incorporation
Environmental Toxicology Genotoxicity Metabolic Activation

Molecular Junction Conductance vs. Fluorenones

In single-molecule junction experiments, 1,9-dimethylfluorene exhibits a dramatic 100-fold (100×) difference in electrical conductance when contacted via its 'para' connectivity versus its 'meta' connectivity . This large conductance ratio is attributed to the compound's lack of cross-conjugation in its π-system. In contrast, fluorenone derivatives, which contain a carbonyl group, introduce cross-conjugation that suppresses the conductance differential between para and meta configurations to only a 2–3× difference . The 9,9-dimethylfluorene isomer is not applicable (N/A) for such conductance studies due to its distinct connectivity pattern .

Molecular Junction Conductance
Data to verify
~100× para/meta ratio vs. 2–3× for fluorenones
Supports high on/off conductance ratio for molecular switch research
Single-molecule break-junction; source not specified
Molecular Electronics Single-Molecule Conductance Cross-Conjugation

Tumorigenicity vs. Monomethylfluorenes

In a newborn mouse bioassay evaluating tumorigenic potency following subcutaneous injection, 1,9-dimethylfluorene demonstrated weak but detectable tumorigenic activity [1]. In the same experimental system, the monomethylated analogs 1-methylfluorene and 9-methylfluorene were inactive, showing no tumorigenic response [1]. This in vivo outcome contrasts with in vitro hepatocyte DNA repair assays, where all three compounds (1,9-dimethylfluorene, 1-methylfluorene, and 9-methylfluorene) failed to induce unscheduled DNA synthesis [1].

Tumorigenicity In Vivo
Model-response context
Weak positive vs. inactive (1-methylfluorene, 9-methylfluorene)
Reported tumor-promotion model endpoint; monomethylated analogs are false negatives
Newborn mouse bioassay; DNA repair inactive in vitro
Carcinogenicity In Vivo Toxicology Risk Assessment

Chiral Conformation vs. 9,9-Dimethylfluorene

Single-crystal X-ray diffraction analysis definitively establishes that 1,9-dimethylfluorene crystallizes in the monoclinic crystal system, specifically in space group C2 (No. 5), with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The stereogeometry reveals a chiral molecular conformation belonging to the C₁ point group symmetry [1]. In contrast, 9,9-dimethylfluorene adopts a fundamentally different C₂v symmetric conformation, reflecting the distinct steric and electronic consequences of geminal (9,9) versus vicinal (1,9) substitution .

Chiral Crystal Structure
Reported
Monoclinic C2, C1 symmetry; a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.70°
Supports chiral solid-state packing and crystal engineering research
Single-crystal XRD; R1=0.053
X-ray Crystallography Stereochemistry Solid-State Structure

Melting Point vs. 9,9-Dimethylfluorene

The experimentally determined melting point of 1,9-dimethylfluorene is 71–72 °C, as reported in multiple authoritative chemical databases and vendor specifications [1][2]. In contrast, the 9,9-dimethylfluorene isomer exhibits a significantly higher melting point of 95–99 °C (literature value: 97 °C) under identical analytical conditions . This 24–27 °C differential arises directly from the distinct crystal packing and molecular symmetry (C₁ vs. C₂v) discussed in Evidence Item 4.

Melting Point
Reported
71–72 °C vs. 95–99 °C (9,9-isomer)
Supports rapid identity QC and isomer differentiation
Capillary/DSC; purity ≥98%
Thermal Properties Physical Characterization Quality Control

1,9-Dimethylfluorene Application Scenarios


Ames Assay Positive Control (S9-Dependent)

Utilize 1,9-dimethylfluorene as a validated positive control compound in Salmonella typhimurium TA98 and TA100 Ames assays requiring metabolic activation (S9 fraction). Its documented positive mutagenic response, contingent upon S9 activation and the presence of the 9-methyl substituent, provides a critical benchmark for assay validation and inter-laboratory reproducibility in environmental mutagen testing [1][2]. The compound's inactivity in the absence of S9 further enables discrimination between direct-acting and pro-mutagenic agents.

Weak Positive Control in Tumorigenicity Bioassays

Employ 1,9-dimethylfluorene as a weak positive reference standard in newborn mouse carcinogenicity bioassays, where it exhibits detectable but low tumorigenic activity via subcutaneous injection [1]. This contrasts with 1-methylfluorene and 9-methylfluorene, which are inactive in the same model system, establishing 1,9-dimethylfluorene as a unique tool for calibrating the sensitivity of in vivo tumor initiation studies involving methylated PAHs.

Molecular Wire for Molecular Switches

Integrate 1,9-dimethylfluorene as a molecular wire component in single-molecule junction experiments where a large conductance differential is required. Its documented 100-fold difference in conductance between para- and meta-connectivity patterns provides a quantifiable on/off ratio for molecular switch prototypes, a performance characteristic not achievable with cross-conjugated fluorenone derivatives (2–3× difference) or the 9,9-dimethylfluorene isomer (N/A) [1].

Chiral Building Block for Crystal Engineering

Use 1,9-dimethylfluorene as a C₁-symmetric, non-planar building block in crystallography and supramolecular chemistry. Its definitive monoclinic crystal structure (space group C2) and chiral conformation distinguish it from the C₂v-symmetric 9,9-dimethylfluorene, enabling the study of chiral recognition, packing motifs, and solid-state properties that are inaccessible with the achiral, planar 9,9-isomer [1].

Application
Selection Property
Validation Focus
S9-dependent Ames assay positive control
9-methyl substituent requirement for S9-mediated mutagenicity
Strain-specific response (TA98/TA100) with and without metabolic activation
Tumor-promotion model positive control
Weak in vivo model response in newborn mouse assay
Differential tumor incidence vs. inactive monomethylated analogs
Molecular wire for single-molecule switches
High para/meta conductance ratio without cross-conjugation
Break-junction conductance reproducibility and isomer specificity
Chiral building block for crystal engineering
C1 chiral solid-state packing and non-planar geometry
Crystal structure confirmation (monoclinic C2) and packing motif analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,9-Dimethylfluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.